2-Bromo-3-methyl-5-(methylthio)pyridine
Description
2-Bromo-3-methyl-5-(methylthio)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 2, a methyl group at position 3, and a methylthio (-SCH₃) group at position 5. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique electronic and steric properties. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methylthio group enhances electron density on the pyridine ring, influencing reactivity and binding affinity in medicinal chemistry applications .
Properties
Molecular Formula |
C7H8BrNS |
|---|---|
Molecular Weight |
218.12 g/mol |
IUPAC Name |
2-bromo-3-methyl-5-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 |
InChI Key |
DFVBVMMIDKOGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1Br)SC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-(methylthio)pyridine can be achieved through several methods. One common method involves the bromination of 3-methyl-5-(methylthio)pyridine using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated equipment to ensure consistent quality and yield. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methyl-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methylthio group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include debrominated pyridines and reduced methylthio derivatives.
Scientific Research Applications
2-Bromo-3-methyl-5-(methylthio)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-3-methyl-5-(methylthio)pyridine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methylthio group play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of enzyme activity . The compound can also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-Bromo-3-methyl-5-(methylthio)pyridine with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications:
Key Comparative Analyses
Reactivity in Cross-Coupling Reactions
- Bromine vs. Chlorine : The bromine substituent in the target compound offers higher reactivity in Suzuki-Miyaura couplings compared to chlorine analogues (e.g., 2-Bromo-3-chloro-5-(methylthio)pyridine), due to weaker C-Br bonds .
- Methylthio vs. Methoxy : The methylthio group (-SCH₃) provides stronger electron-donating effects than methoxy (-OCH₃), stabilizing intermediates in palladium-catalyzed reactions .
Electronic and Steric Effects
- Formyl Group Impact : The aldehyde in 2-Bromo-5-formyl-3-methylpyridine increases electrophilicity at C5, making it reactive toward nucleophiles like amines or hydrazines, unlike the methylthio group in the target compound .
- Fluorine Substituents : 2-Fluoro-5-(methylthio)pyridine exhibits lower basicity and higher metabolic stability compared to brominated derivatives, advantageous in drug design .
Pharmaceutical Relevance
- Amino Derivatives: 5-Amino-3-bromo-2-methylpyridine’s NH₂ group facilitates interactions with biological targets (e.g., enzymes), contrasting with the methylthio group’s role in lipophilicity enhancement .
- Methylthio Group: The SCH₃ moiety in the target compound may improve membrane permeability in drug candidates, a property less pronounced in methoxy or chloro analogues .
Biological Activity
2-Bromo-3-methyl-5-(methylthio)pyridine is a compound of interest due to its diverse biological activities, particularly in antimicrobial and potential anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula . Its unique structure, characterized by the presence of bromine and a methylthio group, contributes to its distinctive chemical behavior and biological activity. The compound's structure can be represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with a minimum inhibitory concentration (MIC) reported at 0.21 μM . The compound's mechanism appears to involve interactions with bacterial DNA gyrase, similar to established antibiotics like ciprofloxacin .
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | MIC (μM) |
|---|---|
| Pseudomonas aeruginosa | 0.21 |
| Escherichia coli | 0.21 |
| Candida spp. | Varies |
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity against fungi such as those belonging to the genus Candida. The inhibition zones were significantly larger than those of solvent controls in various assays, indicating potent antifungal properties .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving brominated precursors and thiomethylation processes. These synthetic routes are crucial for producing derivatives that may enhance biological activity.
Case Studies and Research Findings
- Antitumor Activity : A study investigated derivatives of pyridine compounds, including this compound, for their antitumor effects. Preliminary bioassays indicated that certain derivatives exhibited good antitumor activity against human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) .
- Molecular Docking Studies : Computational studies have been conducted to assess the binding interactions of this compound with key biological targets like DNA gyrase. These studies revealed strong binding energies and multiple hydrogen bonds with critical amino acids in the active site, suggesting a robust mechanism for its antibacterial action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
